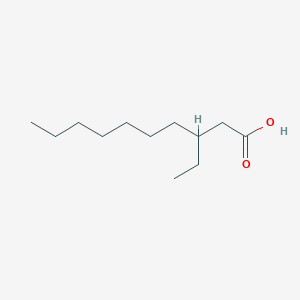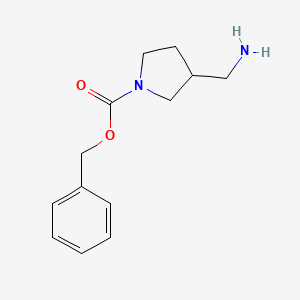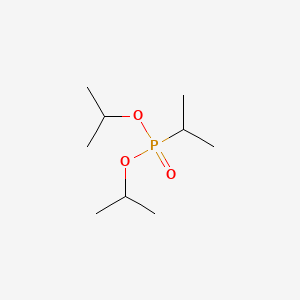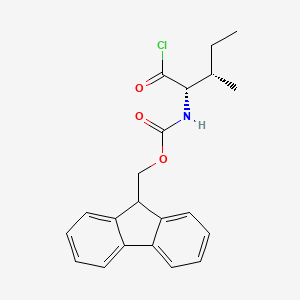
2-メチルチアゾール-4-カルボン酸メチル
概要
説明
Methyl 2-methylthiazole-4-carboxylate (MMTC) is an organic compound that belongs to the thiazole family. It has a CAS Number of 6436-60-8 and a molecular weight of 158.2 .
Molecular Structure Analysis
The IUPAC name for Methyl 2-methylthiazole-4-carboxylate is methyl 2-methyl-1H-1lambda3-thiazole-4-carboxylate . The InChI code is 1S/C6H8NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3,10H,1-2H3 .Physical and Chemical Properties Analysis
Methyl 2-methylthiazole-4-carboxylate is a solid at room temperature . It has a molecular weight of 157.19 g/mol. The density is 1.244g/cm3, and it has a boiling point of 224.7ºC at 760 mmHg .科学的研究の応用
薬理学
2-メチルチアゾール-4-カルボン酸メチルは、チアゾール誘導体である構造を持つため、潜在的な薬理学的用途を持つ化合物です。 チアゾールは、抗菌、抗真菌、抗腫瘍特性など、さまざまな生物活性で知られています 。この化合物は、チアゾール環が生物系と相互作用する能力を利用して、さまざまな疾患を標的にする薬物の合成に使用できます。
有機合成
有機化学において、2-メチルチアゾール-4-カルボン酸メチルは、より複雑な分子を合成するためのビルディングブロックとして役立ちます。 そのチアゾールコアは、多くの有機化合物における重要な構造モチーフであり、さまざまな化学反応を受けて、さらなる研究または工業的用途のために所望の特性を持つ新しい誘導体を生成することができます .
材料科学
2-メチルチアゾール-4-カルボン酸メチルを含むチアゾール誘導体は、材料科学における役割について研究されてきました。 それらは、高度な技術の開発に役立つ、特定の電子または光学的特性を持つ新しい材料の開発に貢献できます .
農業化学
2-メチルチアゾール-4-カルボン酸メチルに見られるチアゾール環は、農業用途を持つ多くの化合物に存在します。 それは、害虫や病気から作物を保護し、農業生産性に貢献する、新しい殺虫剤や殺菌剤を開発するために使用できます .
生化学
生化学では、2-メチルチアゾール-4-カルボン酸メチルは、酵素反応または代謝経路の研究に使用できます。 より大きな生体分子への組み込みは、生体系におけるチアゾール含有化合物の機能を理解するのに役立ちます .
工業用途
2-メチルチアゾール-4-カルボン酸メチルは、さまざまな化学物質の合成における中間体として工業用途が見られる可能性があります。 その反応性は、染料、香料、その他の化学製品に使用される化合物の作成に適しています .
Safety and Hazards
特性
IUPAC Name |
methyl 2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERNAIKPVSQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564310 | |
| Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-60-8 | |
| Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
